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1-(2,6-Dimethoxyphenyl)-3-(4-

hydroxyphenyl)propan-1-one

Cat. No.: B3028553 Get Quote

Prepared by a Senior Application Scientist

Introduction: Unveiling a Key Bioactive from
"Dragon's Blood"
Cochinchinenin A is a dihydrochalcone, a class of natural phenols, isolated from the deep red

resin of Dracaena cochinchinensis (Lour.) S. C. Chen.[1] This resin, known colloquially and in

traditional Chinese medicine as "Dragon's Blood," has been used for centuries to invigorate

blood circulation, alleviate pain, and treat traumatic injuries. Modern pharmacological studies

have begun to validate these traditional uses, revealing a host of activities including anti-

inflammatory, analgesic, anti-diabetic, and anti-tumor effects associated with the resin.[2]

Cochinchinenin A is one of the key phenolic constituents believed to contribute to this

therapeutic profile, making it a molecule of significant interest for contemporary drug discovery

and development.[3] This guide provides a comprehensive technical overview of its chemical

structure, properties, and known biological activities to support researchers in this endeavor.

Chemical Identity and Structure
Cochinchinenin A is classified as a dihydrochalcone. Its core structure consists of two aromatic

rings linked by a three-carbon aliphatic chain bearing a ketone group. The specific arrangement

and substitution of hydroxyl and methoxy groups on these rings are crucial for its chemical

properties and biological activity.
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The IUPAC name for Cochinchinenin A is 1-(4-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propan-

1-one. Its structural details are summarized below.

Ring A (2,4-dimethoxyphenyl)

Propane-1-one Linker Ring B (4-hydroxyphenyl)
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Caption: 2D Chemical Structure of Cochinchinenin A.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is a prerequisite for any

drug development pipeline, influencing formulation, pharmacokinetics, and bioavailability. The

known properties of Cochinchinenin A are summarized in the table below.
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Property Value Source

Molecular Formula C₁₇H₁₈O₄ [1]

Molecular Weight 286.32 g/mol [1]

CAS Number 1057666-04-2 [1]

Appearance White to off-white solid [1]

SMILES
O=C(CCC1=C(OC)C=CC=C1

OC)C2=CC=C(C=C2)O
[1]

Solubility
DMSO: 100 mg/mL (349.26

mM)
[1]

Storage (Solid)
-20°C, sealed, away from

moisture
[1]

Storage (In Solvent)
-80°C (6 months); -20°C (1

month)
[1]

Expert Insight: The high solubility in DMSO makes Cochinchinenin A amenable to a wide range

of in vitro screening assays. For in vivo studies, formulation is critical. The provided data

suggests several viable formulation strategies, including co-solvent systems (PEG300, Tween-

80) or lipid-based vehicles (Corn Oil), to achieve necessary concentrations for animal

administration.[1][4] The choice of vehicle should be guided by the specific route of

administration and the toxicological profile of the excipients.

Spectroscopic Characterization
Structural elucidation and confirmation of natural products rely on a suite of spectroscopic

techniques.[5] For dihydrochalcones like Cochinchinenin A, analysis by Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC)

and Mass Spectrometry (MS) is standard.

While Cochinchinenin A is a well-documented compound isolated from Dracaena

cochinchinensis, a primary literature source detailing its complete and assigned ¹H and ¹³C

NMR data was not available within the scope of this review. Researchers seeking to confirm

the identity of an isolated or synthesized sample should perform comprehensive 1D and 2D
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NMR experiments and compare the resulting spectra with data for structurally similar

dihydrochalcones, for which data is more readily available.[4] High-resolution mass

spectrometry (HRMS) should also be employed to confirm the elemental composition.

Source and Isolation
Natural Source
Cochinchinenin A is a natural product isolated from the resin of Dracaena cochinchinensis.[1]

The resin forms in response to mechanical damage or other stressors, accumulating in the

xylem of the plant stem.[2]

Representative Isolation Protocol
While a specific, optimized protocol for Cochinchinenin A is proprietary or embedded within

broader phytochemical studies, a general workflow for the isolation of dihydrochalcones from

"Dragon's Blood" resin can be constructed based on established chromatographic principles.[4]

[6] The following protocol is a representative, self-validating methodology that should be

optimized for scale and purity requirements.

Principle: This protocol employs a multi-step chromatographic purification. The initial extraction

with methanol is chosen for its ability to dissolve a broad range of phenolic compounds. The

first chromatographic step using a macroporous resin (e.g., MCI gel) serves as a robust

cleanup, separating the target compounds from highly polar materials (sugars, salts) and highly

nonpolar substances (waxes, lipids). The final purification on silica gel separates compounds

based on polarity, allowing for the isolation of individual dihydrochalcones.

Step-by-Step Methodology:

Extraction:

Macerate 1 kg of dried "Dragon's Blood" resin powder in 5 L of methanol at room

temperature for 24 hours with occasional agitation.

Filter the mixture and collect the methanol extract. Repeat the extraction process two

more times on the solid residue to ensure exhaustive extraction.
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Combine the methanol extracts and concentrate under reduced pressure using a rotary

evaporator to yield the crude total extract.

Initial Fractionation (Macroporous Resin Chromatography):

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small

amount of silica gel.

Prepare a column with MCI gel (or equivalent C18-functionalized resin), eluting first with

deionized water to remove highly polar impurities.

Apply the adsorbed crude extract to the top of the column.

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%,

80%, 100% methanol).

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase

such as Chloroform:Methanol (95:5) and visualizing under UV light (254 nm). Combine

fractions with similar TLC profiles. Dihydrochalcones are expected to elute in the mid-to-

high polarity methanol fractions (e.g., 60-80%).

Fine Purification (Silica Gel Chromatography):

Concentrate the target fraction from the previous step.

Pack a silica gel column with an appropriate solvent system (e.g., a hexane:ethyl acetate

or chloroform:acetone gradient). The choice of solvent is critical and should be guided by

preliminary TLC analysis to achieve optimal separation of spots.

Load the concentrated fraction onto the column.

Elute the column with the chosen solvent system, collecting small fractions.

Monitor fractions by TLC. Fractions containing a single, pure spot corresponding to the

expected polarity of Cochinchinenin A should be combined and concentrated.

Purity Confirmation:
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Assess the purity of the final product using HPLC-UV.

Confirm the identity of the isolated compound as Cochinchinenin A through spectroscopic

methods (HRMS, ¹H-NMR, ¹³C-NMR).

Pharmacology and Biological Activity
Cochinchinenin A is a component of a traditionally used medicine with multiple documented

pharmacological effects. While research on the specific activities of the isolated compound is

ongoing, its role can be inferred from studies on the parent resin and structurally related

molecules.

Antiplatelet Activity
"Dragon's Blood" resin is known to inhibit platelet aggregation.[7] Studies have shown that it

can significantly inhibit thrombus formation and platelet aggregation induced by agents like

arachidonic acid and ADP.[7] While multiple compounds in the resin likely contribute to this

effect, this provides a strong rationale for investigating Cochinchinenin A as an antiplatelet

agent.

A recent study on the phenolic extracts of "Dragon's Blood" identified another constituent,

Loureirin D, as a potent antiplatelet agent with an IC₅₀ of 4.21 µM.[8] The mechanism was

determined to be the selective antagonism of the P2Y12 receptor, a key target for clinical

antiplatelet drugs like clopidogrel.[8] Given the structural similarities among the phenolic

compounds in the resin, investigating whether Cochinchinenin A also targets the P2Y12

receptor or other platelet activation pathways is a logical and promising direction for research.

Analgesic Potential and Mechanism of Action
The traditional use of "Dragon's Blood" as an analgesic is well-documented.[7] Mechanistic

studies on related compounds provide valuable insight. Specifically, Cochinchinenin B, a

structurally similar compound from the same resin, has been shown to inhibit the capsaicin

(CAP)-induced current in dorsal root ganglia neurons.[7] This inhibition was reversible and non-

competitive, suggesting an interaction with the Transient Receptor Potential Vanilloid 1

(TRPV1) channel, a key integrator of noxious heat and inflammatory pain signals.[7]
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Proposed Mechanism: The TRPV1 channel is a non-selective cation channel primarily

expressed in nociceptive sensory neurons. When activated by stimuli like capsaicin, heat, or

protons, it opens, leading to an influx of Ca²⁺ and Na⁺. This depolarizes the neuron, initiating a

pain signal that travels to the central nervous system. Inhibition of TRPV1 is a validated

strategy for analgesia. It is plausible that Cochinchinenin A shares the ability of Cochinchinenin

B to act as a TRPV1 antagonist, thereby blocking the initial step in the pain signaling cascade.

Sensory Neuron Membrane

Noxious Stimuli

TRPV1 Channel

Ca²⁺ / Na⁺ Influx

Opens

Capsaicin

Activate

Heat / Protons

Activate

Cochinchinenin A
(Proposed Antagonist)

Inhibit

Neuron Depolarization

Pain Signal to CNS

Click to download full resolution via product page

Caption: Proposed analgesic mechanism of Cochinchinenin A via TRPV1 antagonism.

Experimental Protocols: In Vitro Bioactivity
Assessment
To quantitatively assess the antiplatelet activity of Cochinchinenin A, an ADP-induced platelet

aggregation assay using light transmission aggregometry is a gold-standard method.
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cochinchinenin A on

ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

Cochinchinenin A (dissolved in DMSO to make a 10 mM stock)

Human whole blood (from healthy, consenting donors)

3.2% Sodium Citrate (anticoagulant)

Adenosine diphosphate (ADP)

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

Light Transmission Aggregometer

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Blood Collection
(Healthy donor, 3.2% Sodium Citrate)

2. PRP Preparation
(Centrifuge at 200 x g for 15 min at RT)

3. PPP Preparation
(Centrifuge remaining blood at 1500 x g for 20 min)

4. Aggregometer Setup
(Calibrate: 0% aggregation with PRP, 100% with PPP)

5. Incubation
(Add PRP + Vehicle/Cochinchinenin A to cuvette, incubate 3 min at 37°C)

6. Induction of Aggregation
(Add ADP to cuvette, start recording)

7. Data Analysis
(Measure max aggregation over 5-10 min)

8. IC50 Calculation
(Plot % inhibition vs. log[concentration])

Click to download full resolution via product page

Caption: Workflow for ADP-induced platelet aggregation assay.

Step-by-Step Methodology:

PRP Preparation: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1

blood to anticoagulant ratio). Centrifuge at 200 x g for 15 minutes at room temperature.

Carefully collect the supernatant, which is the PRP.

PPP Preparation: Centrifuge the remaining blood at 1500 x g for 20 minutes. Collect the

supernatant, which is the PPP.
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Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x

10⁸ platelets/mL using PPP as the diluent.

Aggregometer Calibration: Set up the aggregometer according to the manufacturer's

instructions. Use PRP to set the 0% aggregation baseline and PPP to set the 100%

aggregation baseline.

Assay Performance:

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

Add 5 µL of Cochinchinenin A at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM)

or vehicle control (DMSO).

Incubate the mixture for 3 minutes at 37°C with stirring.

Add 50 µL of ADP solution (to achieve a final concentration that induces submaximal

aggregation, typically 5-10 µM) to initiate aggregation.

Record the light transmission for 5-10 minutes.

Data Analysis:

Determine the maximum percentage of aggregation for each concentration.

Calculate the percentage of inhibition relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Cochinchinenin A

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary and Future Directions
Cochinchinenin A stands out as a promising natural product scaffold derived from a well-

regarded traditional medicine. Its dihydrochalcone structure is associated with antiplatelet and

potential analgesic activities. While the crude "Dragon's Blood" resin has demonstrated a

favorable safety profile in preliminary animal studies, specific toxicological and pharmacokinetic

data for isolated Cochinchinenin A are needed.[9]
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Future research should focus on:

Definitive Structural Elucidation: Publishing a complete and validated set of spectroscopic

data (¹H-NMR, ¹³C-NMR) is essential for the scientific community.

Mechanism of Action Studies: Direct investigation is required to confirm if Cochinchinenin A

inhibits the TRPV1 channel to exert analgesic effects and to determine its molecular target(s)

in the platelet activation cascade (e.g., P2Y12, COX-1).

Quantitative Bioactivity: Systematic screening is needed to determine the IC₅₀/EC₅₀ values of

Cochinchinenin A in various assays (antiplatelet, anti-inflammatory, cytotoxic) to understand

its potency and selectivity.

Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies, potentially guided

by the synthesis of analogues, could optimize the potency and drug-like properties of the

Cochinchinenin A scaffold.

In Vivo Efficacy: Following promising in vitro results, evaluation in established animal models

of thrombosis and pain is the logical next step.

The continued investigation of Cochinchinenin A holds the potential to translate a key

component of a traditional remedy into a modern therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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